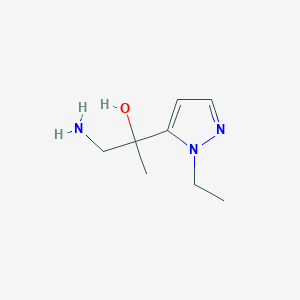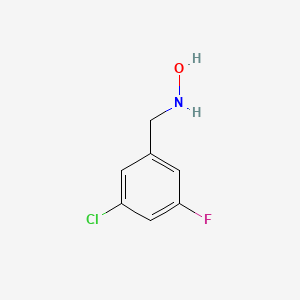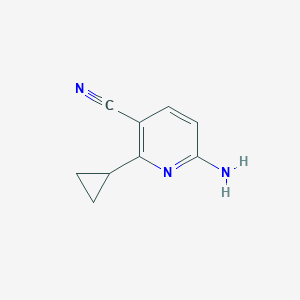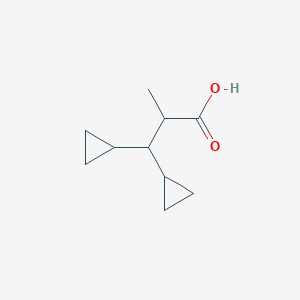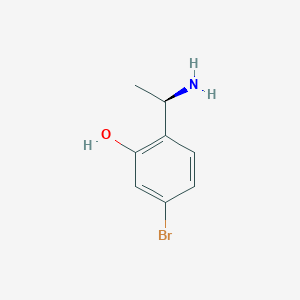![molecular formula C12H21Cl2N3O B15319074 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the morpholine ring, followed by the introduction of the pyridine ring. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified pharmacological activities.
Scientific Research Applications
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis exerts its effects involves:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, potentially altering the release and uptake of neurotransmitters like dopamine and serotonin.
Comparison with Similar Compounds
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis can be compared with similar compounds:
Similar Compounds: Compounds like 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one share structural similarities but differ in their pharmacological profiles.
Uniqueness: The unique combination of the morpholine and pyridine rings in 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis provides distinct pharmacological properties, making it a valuable compound for research and development.
This detailed overview highlights the significance of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis in various scientific domains
Properties
Molecular Formula |
C12H21Cl2N3O |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12;;/h3-5,9-10H,6-8,13H2,1-2H3;2*1H/t9-,10+;; |
InChI Key |
PYQGLPNUPWMASK-BUQWBUBUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
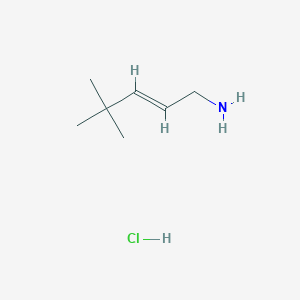
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
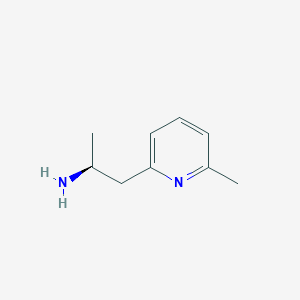

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
